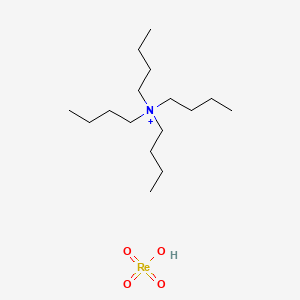
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride is an organofluorine compound with the molecular formula C8H3Cl3F4O and a molecular weight of 297.46 g/mol . This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a trichloromethyl group attached to a benzene ring. It is used in various chemical applications due to its unique reactivity and properties.
Preparation Methods
Chemical Reactions Analysis
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the trichloromethyl group.
Reagents and Conditions: Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials that require specific fluorine-containing functionalities
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the trichloromethyl group can undergo metabolic transformations. These interactions and transformations can affect various molecular pathways, making the compound useful in studying biochemical processes .
Comparison with Similar Compounds
4-Methoxy-2,3,5,6-tetrfluorobenzotrichloride can be compared with other similar compounds such as:
2,3,5,6-Tetrafluoro-4-methoxybenzamide: This compound shares the tetrafluorobenzene core but has an amide group instead of a trichloromethyl group.
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid: This compound has a mercapto group in place of the methoxy group.
4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid: This compound contains a boronic acid group instead of the trichloromethyl group.
The uniqueness of this compound lies in its combination of fluorine atoms, methoxy group, and trichloromethyl group, which confer distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H3Cl3F4O |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl3F4O/c1-16-7-5(14)3(12)2(8(9,10)11)4(13)6(7)15/h1H3 |
InChI Key |
XUGADXICDIGIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(Cl)(Cl)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)



![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)






